2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide
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Description
The compound “2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . The molecule also contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The presence of the carbonyl group indicates that this compound could be an amide.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring is aromatic and planar, while the diazepane ring is likely to adopt a puckered conformation to minimize ring strain . The presence of the amide group could lead to the formation of hydrogen bonds, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is electron-deficient and could undergo electrophilic substitution reactions . The amide group could participate in hydrolysis reactions under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic pyridine ring could impact its solubility, melting point, boiling point, and other properties .Safety and Hazards
Properties
IUPAC Name |
2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-7-18-15(22)12-20-8-4-9-21(11-10-20)16(23)13-5-3-6-14(17)19-13/h1,3,5-6H,4,7-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOPEKWIERGKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCCN(CC1)C(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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